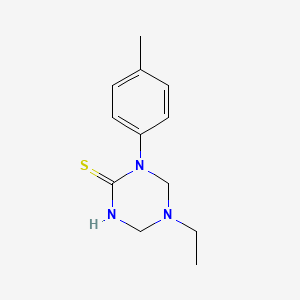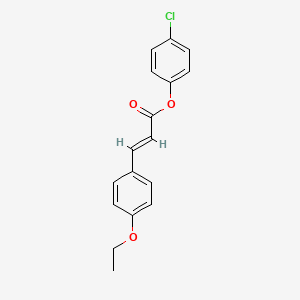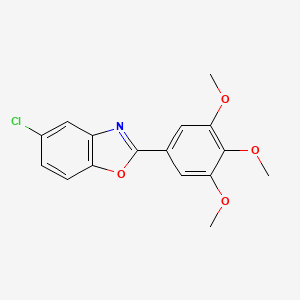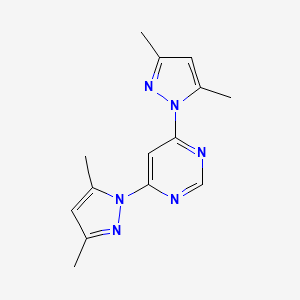
5-ethyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as metribuzin and is widely used as a herbicide in agriculture. Metribuzin has a broad spectrum of activity and is effective against a wide range of weeds.
Mécanisme D'action
The mechanism of action of metribuzin is not fully understood. However, it is known to inhibit the photosynthesis process in plants by inhibiting the electron transport chain. In humans, metribuzin has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels in the brain, which has been linked to improved cognitive function.
Biochemical and Physiological Effects:
Metribuzin has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It has also been shown to inhibit the replication of viruses and bacteria. In humans, metribuzin has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
Metribuzin has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a long shelf life. However, it also has some limitations. Metribuzin is highly toxic and must be handled with care. It also has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity.
Orientations Futures
There are several future directions for the research on metribuzin. One area of interest is the development of metribuzin-based drugs for the treatment of Alzheimer's disease. Another area of interest is the investigation of the anticancer properties of metribuzin and its potential use in cancer therapy. Additionally, the development of new synthesis methods for metribuzin and its analogs could lead to the discovery of new compounds with unique properties.
Conclusion:
In conclusion, 5-ethyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione, or metribuzin, is a chemical compound with unique properties that has gained significant attention in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Metribuzin has the potential to be used in the development of new drugs for the treatment of various diseases, and further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
Metribuzin is synthesized by the reaction of 4-methylphenylhydrazine with ethyl isothiocyanate in the presence of a catalyst. The reaction results in the formation of 5-ethyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione. The compound is then purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
Metribuzin has been extensively studied for its herbicidal properties. However, in recent years, it has gained attention in scientific research for its potential therapeutic applications. Metribuzin has been shown to have anticancer, antiviral, and antibacterial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
5-ethyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3S/c1-3-14-8-13-12(16)15(9-14)11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPUZDSSZVCUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CNC(=S)N(C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5631705.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)


![8-methoxy-5H-pyrimido[5,4-b]indole-4-thiol](/img/structure/B5631729.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5631752.png)



![N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5631778.png)